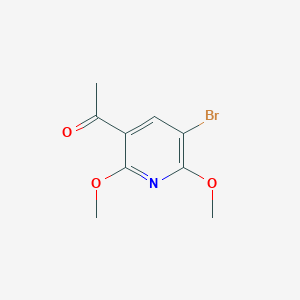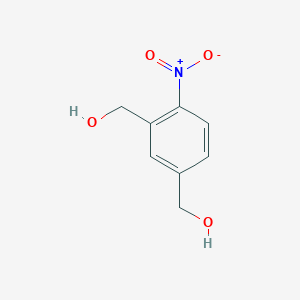![molecular formula C5H2BrClN4 B1383217 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 2092679-78-0](/img/structure/B1383217.png)
6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine
Overview
Description
6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that features a unique triazolopyrazine core.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine are currently unknown . As research progresses, it is expected that the compound’s effects on various biochemical pathways will be discovered.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
The synthesis of 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the cyclization of hydrazinylpyrazine with appropriate halogenated reagents under controlled conditions . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, utilizing catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrazine hydrate, chloromethyloxadiazole, and various catalysts like Pd/C for hydrogenation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral and antibacterial drugs.
Material Science: The compound is used in the design of novel materials with unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions.
Comparison with Similar Compounds
6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines: These compounds share a similar triazolopyrazine core but differ in their hydrogenation state and substituents.
Pyrrolopyrazine Derivatives: These compounds exhibit different biological activities and are used in various medicinal applications.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIRULUMXRRQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C2=NC=NN21)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B1383137.png)




![tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1383144.png)
![6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1383146.png)

![2-(2-Bromo-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1383149.png)
![tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383151.png)
![tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383152.png)
![tert-Butyl 4-(2-aminoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383156.png)
